N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
This compound is a bifunctional ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl chain to a 4-(trifluoromethyl)phenyl group. Ethanediamide bridges are known to confer conformational rigidity, which may optimize target engagement. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-27-12-2-3-15-13-14(4-9-18(15)27)10-11-25-19(28)20(29)26-17-7-5-16(6-8-17)21(22,23)24/h4-9,13H,2-3,10-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVDVTNBGQYTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the tetrahydroquinoline moiety using reagents such as trifluoromethylphenylboronic acid and palladium catalysts.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9) This analog introduces a pyrrolidinyl group on the ethyl chain, adding a tertiary amine. The pyrrolidine enhances solubility via protonation at physiological pH and may increase blood-brain barrier permeability. However, steric hindrance from the cyclic amine could reduce binding affinity compared to the target compound’s simpler ethyl linker .
Heterocyclic Systems with Trifluoromethylphenyl Groups
- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) While structurally distinct (triarylmethane core vs. tetrahydroquinoline), T134 shares the CF₃-substituted phenyl group. The CF₃ group in both compounds likely enhances resistance to oxidative metabolism. However, T134’s planar triarylmethane structure may facilitate intercalation or DNA binding, unlike the target compound’s non-planar tetrahydroquinoline .
- 1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3) This imidazopyridine derivative lacks the ethanediamide bridge but includes a chlorophenyl group. However, the absence of a CF₃ group may reduce metabolic stability .
Ethanediamide Derivatives with Varied Cores
- 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) This quinoxaline-based ethanediamide analog replaces the tetrahydroquinoline with a fused quinoxaline-pyrimidine system. The increased aromaticity and sulfur atom may enhance redox activity or metal chelation, diverging from the target compound’s likely mechanism .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The CF₃ group in the target compound and T134 suggests shared advantages in resisting CYP450-mediated metabolism, though this requires experimental validation .
- Solubility vs. Affinity : Structural modifications like pyrrolidinyl addition (RN: 921924-10-9) prioritize solubility but may compromise target engagement due to steric effects .
- Heterocycle Impact: Imidazopyridines (cpd S3) and quinoxalines (4a) highlight trade-offs between aromaticity-driven affinity and synthetic complexity .
Notes
- Limitations : Direct pharmacological or ADME data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.
- Synthesis : Ethanediamide derivatives often require multi-step routes with catalysts like [TMBSED][Oms]₂, as seen in analogous syntheses .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The trifluoromethylphenyl group enhances its chemical reactivity and specificity towards biological targets. Its molecular formula is , and it is characterized by a complex structure that influences its biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that the compound can significantly inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity . This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
Table 1: Summary of Anti-inflammatory Activity
| Activity Type | Result | Reference |
|---|---|---|
| NLRP3 Inflammasome Inhibition | Significant inhibition | |
| IL-1β Secretion | Reduced without cytotoxicity |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inflammation Modulation : The inhibition of the NLRP3 inflammasome suggests a pathway where the compound reduces inflammatory cytokine production.
- Potential Interaction with Kinases : Similar compounds have shown activity against various protein kinases involved in cancer and inflammatory pathways .
Case Studies
Several case studies highlight the therapeutic potential of compounds with similar structures:
- A study demonstrated that modifications to the tetrahydroquinoline core could lead to enhanced anti-inflammatory effects in models of chronic inflammation.
- Another investigation into derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
